molecular formula C21H20Cl3N3OS B10835683 Pyrazole derivative 19

Pyrazole derivative 19

Cat. No.: B10835683
M. Wt: 468.8 g/mol
InChI Key: WBIDOYNZOLUBQY-UHFFFAOYSA-N
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Description

Pyrazole derivative 19 is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivative 19 typically involves the condensation of phenylhydrazine with ethyl acetoacetate under controlled conditions. One efficient and environmentally friendly approach uses a nano-zinc oxide catalyst to facilitate the reaction . The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazole derivative 19 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.

    1,3,5-Substituted Pyrazoles: Compounds with various substituents at positions 1, 3, and 5 of the pyrazole ring.

    Pyrazolone Derivatives: Compounds containing a pyrazole ring with a ketone group at position 4.

Uniqueness of Pyrazole Derivative 19

Pyrazole derivative 19 is unique due to its specific substitution pattern and the presence of functional groups that enhance its biological activity. Its structure allows for versatile chemical modifications, making it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C21H20Cl3N3OS

Molecular Weight

468.8 g/mol

IUPAC Name

N-[[5-(5-chlorothiophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]methyl]cyclopentanecarboxamide

InChI

InChI=1S/C21H20Cl3N3OS/c1-12-16(11-25-21(28)13-4-2-3-5-13)26-27(17-7-6-14(22)10-15(17)23)20(12)18-8-9-19(24)29-18/h6-10,13H,2-5,11H2,1H3,(H,25,28)

InChI Key

WBIDOYNZOLUBQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CNC(=O)C2CCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)Cl

Origin of Product

United States

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